N-(2,6-dichlorophenyl)-N-methyl-2-(1,2-oxazol-3-yl)acetamide
Description
N-(2,6-dichlorophenyl)-N-methyl-2-(1,2-oxazol-3-yl)acetamide is a compound that belongs to the class of oxazole derivatives. Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.
Properties
IUPAC Name |
N-(2,6-dichlorophenyl)-N-methyl-2-(1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2/c1-16(11(17)7-8-5-6-18-15-8)12-9(13)3-2-4-10(12)14/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMLHNWFPSHDKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=CC=C1Cl)Cl)C(=O)CC2=NOC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dichlorophenyl)-N-methyl-2-(1,2-oxazol-3-yl)acetamide typically involves the reaction of 2,6-dichloroaniline with methyl chloroacetate to form an intermediate, which is then cyclized with hydroxylamine to yield the oxazole ring . The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dichlorophenyl)-N-methyl-2-(1,2-oxazol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Chemistry
In chemistry, N-(2,6-dichlorophenyl)-N-methyl-2-(1,2-oxazol-3-yl)acetamide is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for various chemical reactions .
Biology
In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has shown promise in inhibiting the growth of certain bacterial strains and cancer cell lines .
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its derivatives are being investigated for their efficacy in treating diseases like diabetes and inflammation .
Industry
In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of N-(2,6-dichlorophenyl)-N-methyl-2-(1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis, leading to cell death. In anticancer research, it inhibits key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic agent containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
Uniqueness
What sets N-(2,6-dichlorophenyl)-N-methyl-2-(1,2-oxazol-3-yl)acetamide apart is its dual functionality, combining the properties of both the dichlorophenyl and oxazole moieties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
